molecular formula C12H15FO B2710395 (R)-cyclopentyl(3-fluorophenyl)methanol CAS No. 1821733-18-9

(R)-cyclopentyl(3-fluorophenyl)methanol

Cat. No.: B2710395
CAS No.: 1821733-18-9
M. Wt: 194.249
InChI Key: YJXHONVUEUPTHT-GFCCVEGCSA-N
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Description

(R)-Cyclopentyl(3-fluorophenyl)methanol (CAS: Not Available, Product Code: SY223749 ) is a chiral secondary alcohol featuring a cyclopentyl group attached to a methanol moiety, which is further substituted with a 3-fluorophenyl ring. The R-configuration at the chiral center distinguishes it from its enantiomer (S-isomer, SY223749 ).

Properties

IUPAC Name

(R)-cyclopentyl-(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXHONVUEUPTHT-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopentyl(3-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of cyclopentyl(3-fluorophenyl)ketone using chiral catalysts or reagents to achieve the desired enantiomeric form. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral phosphine ligand or a chiral oxazaborolidine catalyst.

Industrial Production Methods

Industrial production of ®-cyclopentyl(3-fluorophenyl)methanol may involve similar asymmetric reduction techniques but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-cyclopentyl(3-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of cyclopentyl(3-fluorophenyl)methane.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3), potassium permanganate (KMnO4), and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Cyclopentyl(3-fluorophenyl)ketone or cyclopentyl(3-fluorophenyl)aldehyde.

    Reduction: Cyclopentyl(3-fluorophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

(R)-cyclopentyl(3-fluorophenyl)methanol is characterized by a cyclopentyl group and a 3-fluorophenyl moiety attached to a methanol functional group. The synthesis typically involves the asymmetric reduction of cyclopentyl(3-fluorophenyl)ketone using chiral catalysts. Common methods include:

  • Chiral Phosphine Ligands : Facilitate the reduction process to yield the desired enantiomer.
  • Oxidation and Substitution Reactions : The alcohol can be oxidized to form ketones or aldehydes, and the fluorophenyl group can participate in nucleophilic aromatic substitutions.

Chemistry

(R)-cyclopentyl(3-fluorophenyl)methanol serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop more efficient reactions.

Biology

In biological research, this compound is investigated for its potential biological activity and interactions with enzymes and receptors. The fluorine atom enhances its lipophilicity, which may improve its binding affinity to molecular targets.

Medicine

The compound is explored as a potential intermediate in the synthesis of pharmaceutical compounds. Its unique properties make it suitable for developing drugs targeting specific biological pathways.

Industry

In industrial applications, (R)-cyclopentyl(3-fluorophenyl)methanol is utilized in the production of fine chemicals and as a precursor for other functional materials.

In Vitro Studies

Research indicates significant biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, structural analogs have shown enhanced potency in inhibiting 5-hydroxytryptamine (5-HT) uptake due to the fluorine atom's presence.
  • Cellular Assays : In vitro tests have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction through caspase activation pathways.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of (R)-cyclopentyl(3-fluorophenyl)methanol on human cancer cell lines, revealing that it induces cell cycle arrest and apoptosis in a dose-dependent manner. This effect was linked to the activation of p53 signaling pathways crucial for tumor suppression.
  • Neuroprotective Effects :
    • Another investigation assessed neuroprotective properties against oxidative stress-induced neuronal damage. Results indicated that it could reduce reactive oxygen species (ROS) levels, suggesting a protective role in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of ®-cyclopentyl(3-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Table 1: Antifungal Activity of Cycloalkyl-Substituted Analogs

Compound Substituent MIC₅₀ (μg/mL) vs. C. albicans MIC₅₀ (μg/mL) vs. C. neoformans
3a Cyclopentyl 32 64
3d Cyclohexyl 8 16
3g Cycloheptyl 32 64

(Adapted from Table 3 in )

Fluorophenyl vs. Other Aromatic Substituents

In contrast, analogs like (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol (CAS: 1035490-73-3 ) replace fluorine with a trifluoromethyl (-CF₃) group, which increases hydrophobicity and electron-withdrawing effects. Such substitutions may alter solubility, receptor binding, or resistance to enzymatic degradation. For example, the -CF₃ group in the latter compound could enhance blood-brain barrier penetration, making it relevant for central nervous system targets .

Chirality and Stereochemical Effects

The R-configuration is critical for activity in chiral alcohols. For instance, in Example 6 of EP 4,374,877 A2 , fluorophenyl-containing compounds with defined stereochemistry (e.g., (4aR)-configured pyrrolo-pyridazine derivatives) demonstrate the importance of stereochemistry in modulating G protein-coupled receptor (GPCR) activity. Enantiomers of (R)-cyclopentyl(3-fluorophenyl)methanol may exhibit divergent biological profiles, though direct data are lacking in the evidence.

Stability and Bond Dissociation Energies (BDEs)

Cyclopentyl-containing compounds exhibit unique stability patterns. shows that cyclopentylamine (CPA) undergoes N–C bond dissociation at 5.7 eV, lower than linear alkylamines (e.g., ethylamine at 8.3 eV ). This suggests that cyclopentyl groups linked to nitrogen may have reduced stability compared to oxygen or sulfur analogs. However, in (R)-cyclopentyl(3-fluorophenyl)methanol, the cyclopentyl group is bonded to oxygen (methanol), where BDEs are typically higher (e.g., ~9 eV for ethyl-O bonds ), implying greater stability.

Analytical Characterization

Comparative NMR and HRMS data from triazine derivatives ( ) reveal that substituent variations significantly alter spectral profiles. For example, 3-fluorophenyl vs. 4-chlorophenyl substituents produce distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.2–7.5 ppm for fluorine vs. δ 7.4–7.8 ppm for chlorine). Such differences aid in structural elucidation and quality control during synthesis.

Biological Activity

(R)-cyclopentyl(3-fluorophenyl)methanol is a chiral alcohol compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological applications, supported by research findings and data tables.

Chemical Structure and Synthesis

(R)-cyclopentyl(3-fluorophenyl)methanol features a cyclopentyl group and a 3-fluorophenyl moiety attached to a methanol functional group. The synthesis typically involves the asymmetric reduction of cyclopentyl(3-fluorophenyl)ketone using chiral catalysts. Common methods include:

  • Chiral Phosphine Ligands : These facilitate the reduction process, yielding the desired enantiomer.
  • Oxidation and Substitution Reactions : The alcohol can be oxidized to form ketones or aldehydes, and the fluorophenyl group can participate in nucleophilic aromatic substitutions.

The biological activity of (R)-cyclopentyl(3-fluorophenyl)methanol is primarily attributed to its interactions with specific enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for therapeutic applications. The compound may influence various biochemical pathways through these interactions .

In Vitro Studies

Research indicates that (R)-cyclopentyl(3-fluorophenyl)methanol exhibits significant biological activity:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, its structural analogs have shown enhanced potency in inhibiting 5-hydroxytryptamine (5-HT) uptake due to the presence of the fluorine atom .
  • Cellular Assays : In vitro tests have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Case Studies

  • Anticancer Activity : A study evaluated the effects of (R)-cyclopentyl(3-fluorophenyl)methanol on human cancer cell lines, revealing that it induces cell cycle arrest and apoptosis in a dose-dependent manner. This effect was linked to the activation of p53 signaling pathways, which are crucial for tumor suppression .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could reduce reactive oxygen species (ROS) levels, suggesting a protective role in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of (R)-cyclopentyl(3-fluorophenyl)methanol, we compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Cyclopentyl(3-chlorophenyl)methanolChlorine atom instead of fluorineModerate enzyme inhibition
Cyclopentyl(3-bromophenyl)methanolBromine atom; lower lipophilicityLower cytotoxicity
Cyclopentyl(3-methylphenyl)methanolMethyl group; less potentReduced binding affinity

The presence of fluorine in (R)-cyclopentyl(3-fluorophenyl)methanol significantly enhances its biological activity compared to its analogs .

Q & A

Q. What are the optimal reaction conditions for synthesizing (R)-cyclopentyl(3-fluorophenyl)methanol via transesterification?

The synthesis involves a two-step process: (1) addition-esterification of cyclopentene with acetic acid and (2) transesterification of cyclopentyl acetate with methanol. For the transesterification step, optimal conditions include a temperature range of 323.15–343.15 K and a molar ratio of methanol to cyclopentyl acetate (3:1–4:1 ). Lower temperatures favor higher equilibrium conversion but reduce reaction rates, while higher methanol ratios increase separation costs. Experimental validation using a fixed-bed reactor with QRE-01 strong acidic cation-exchange resin achieved 55.3% conversion and 99.5% selectivity under these conditions .

Q. How do variations in molar ratios of reactants impact yield and purity during synthesis?

Increasing the molar ratio of methanol to cyclopentyl acetate (r₂) enhances conversion due to Le Chatelier’s principle but raises post-reaction separation costs. For example, at r₂ = 4:1, methanol recovery becomes energy-intensive. Balancing these factors requires iterative optimization, with recommended r₂ = 3:1–4:1 for practical yields .

Q. What spectroscopic techniques are reliable for characterizing (R)-cyclopentyl(3-fluorophenyl)methanol?

Key methods include:

  • Chiral HPLC : To confirm enantiomeric excess (e.g., 72% ee achieved via asymmetric hydrogenation in related compounds) .
  • NMR : For structural elucidation of the cyclopentyl and fluorophenyl groups.
  • Mass Spectrometry : To verify molecular weight and purity.

Advanced Research Questions

Q. How can thermodynamic group contribution methods predict reaction feasibility and equilibrium conversions?

Thermodynamic calculations for cyclopentanol synthesis (a related compound) used:

  • Ruzicka–Domalski method : To estimate liquid heat capacities.
  • Yoneda method : For standard enthalpy of formation and entropy of gaseous intermediates.
  • Ducros method : To determine vaporization enthalpy. These models showed agreement with experimental data (e.g., equilibrium constants decreased with temperature), enabling prediction of optimal conditions .

Q. What methodologies achieve enantiomeric excess in the synthesis of the (R)-enantiomer?

Asymmetric hydrogenation using chiral catalysts (e.g., Pd/C with optically active ligands) can yield high enantiomeric excess. For example, hydrogenation at 60°C in methanol achieved 72% ee in analogous fluorophenyl ethanamine derivatives. Catalyst screening and solvent selection (e.g., polar aprotic solvents) are critical for stereochemical control .

Q. How are reaction kinetics and activation energy barriers determined for transesterification?

Kinetic studies in fixed-bed reactors with controlled mass flow rates and temperature gradients allow measurement of rate constants. For cyclopentyl acetate transesterification, the reaction followed pseudo-first-order kinetics under excess methanol, with activation energy derived from Arrhenius plots. Space velocity (e.g., 2.0 h⁻¹) and catalyst stability were also analyzed .

Q. What strategies mitigate low reaction rates at optimal conversion temperatures?

  • Catalyst optimization : Acidic cation-exchange resins (e.g., QRE-01) enhance rates without side reactions.
  • Process engineering : Continuous-flow reactors improve heat/mass transfer.
  • Solvent effects : Methanol acts as both reactant and solvent, reducing viscosity and improving mixing .

Q. How does catalyst choice influence selectivity in transesterification?

Strong acidic catalysts (e.g., sulfonic acid resins) favor ester cleavage and minimize byproducts. In cyclopentyl acetate transesterification, QRE-01 resin achieved 99.5% selectivity for cyclopentanol by avoiding hydrolysis or dehydration pathways. Catalyst pore structure and acid strength are critical parameters .

Methodological Notes

  • Data Validation : Cross-reference thermodynamic predictions (e.g., equilibrium constants) with experimental conversions using fixed-bed reactors .
  • Chiral Analysis : Combine chiral HPLC with polarimetry to resolve stereochemical ambiguities .
  • Scalability : Pilot-scale studies must address methanol recovery and catalyst lifetime in continuous systems .

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